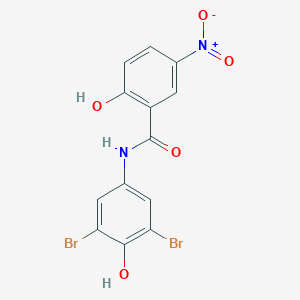
N-(3,5-Dibromo-4-hydroxyphenyl)-2-hydroxy-5-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-Dibromo-4-hydroxyphenyl)-2-hydroxy-5-nitrobenzamide is an organic compound belonging to the class of benzanilides. These compounds are characterized by an anilide group in which the carboxamide group is substituted with a benzene ring. The compound is known for its unique chemical structure, which includes bromine, hydroxyl, and nitro functional groups, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Dibromo-4-hydroxyphenyl)-2-hydroxy-5-nitrobenzamide typically involves the following steps:
Bromination: The starting material, 4-hydroxybenzoic acid, undergoes bromination using bromine in the presence of a catalyst to introduce bromine atoms at the 3 and 5 positions.
Nitration: The brominated intermediate is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5 position.
Amidation: The final step involves the reaction of the nitrated intermediate with 2-hydroxybenzamide under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-Dibromo-4-hydroxyphenyl)-2-hydroxy-5-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Amino derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-(3,5-Dibromo-4-hydroxyphenyl)-2-hydroxy-5-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3,5-Dibromo-4-hydroxyphenyl)-2-hydroxy-5-nitrobenzamide involves its interaction with specific molecular targets. The compound’s bromine and nitro groups play a crucial role in its reactivity and binding affinity to target molecules. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-Dibromo-4-hydroxyphenyl)benzamide
- N-(3,5-Dibromo-4-hydroxyphenyl)-4-hydroxy-3,5-dimethylbenzamide
- N-(3,5-Dibromo-4-hydroxyphenyl)-2,6-dimethylbenzamide
Uniqueness
N-(3,5-Dibromo-4-hydroxyphenyl)-2-hydroxy-5-nitrobenzamide is unique due to the presence of both bromine and nitro groups, which impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
62047-46-5 |
|---|---|
Molecular Formula |
C13H8Br2N2O5 |
Molecular Weight |
432.02 g/mol |
IUPAC Name |
N-(3,5-dibromo-4-hydroxyphenyl)-2-hydroxy-5-nitrobenzamide |
InChI |
InChI=1S/C13H8Br2N2O5/c14-9-3-6(4-10(15)12(9)19)16-13(20)8-5-7(17(21)22)1-2-11(8)18/h1-5,18-19H,(H,16,20) |
InChI Key |
BYUWWCPWEDLSPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)NC2=CC(=C(C(=C2)Br)O)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















